Vigabatrin, also known by the brand names Sabril and Vigadrone, is an antiepileptic or anticonvulsant drug . It is thought to work by stabilizing the electrical activity in your brain and calming it . This is achieved by increasing the amount of an inhibitory neurotransmitter called GABA (gamma aminobutyric acid) in your central nervous system . Vigabatrin does this by blocking the action of an enzyme called GABA-T (GABA-transaminase), which helps to break down GABA when it is not needed .
The synthesis of Vigabatrin involves the reaction of 5-vinyl-2-pyrrolidone with potassium hydroxide at room temperature, followed by heating at 60°C for 16 hours . Another method involves the reaction of 4-aminohex-5-enoic acid with trichloroacetonitrile .
Vigabatrin has a molecular formula of C6H11NO2 . The crystal structure of Vigabatrin belongs to space group Fdd2 with cell dimensions of a= 16.471(2), b= 22.717(3) and c= 7.2027(7)Å . There is an intramolecular cation-π interaction between vinyl and ammonium groups .
Vigabatrin is a γ-aminobutyric acid metabolism inhibitor . It works by decreasing abnormal electrical activity in the brain . It inhibits the GABA-degrading enzyme i.e. GABA transaminase, thereby increasing the GABA concentrations in the brain .
Vigabatrin has a molar mass of 129.16 and a melting point of 209°C . It is freely soluble in water, slightly soluble in methanol, and practically insoluble in methylene chloride .
Vigabatrin hydrochloride is a pharmaceutical compound recognized for its role as an antiepileptic agent. It is a gamma-amino acid derivative with the chemical structure of gamma-vinyl gamma-aminobutyric acid. The compound functions primarily by inhibiting the enzyme gamma-aminobutyric acid transaminase, which leads to increased levels of gamma-aminobutyric acid in the brain, enhancing its inhibitory neurotransmission properties.
Vigabatrin hydrochloride is classified as a prescription medication used primarily in the treatment of epilepsy, particularly in patients who do not respond to other treatments. It is also utilized in certain cases of infantile spasms. The compound was first synthesized in the 1980s and has since been extensively studied for its efficacy and safety profile.
The synthesis of vigabatrin hydrochloride can be approached through several methods, each involving distinct starting materials and reaction conditions. Two notable methods include:
The detailed steps often include:
Vigabatrin hydrochloride primarily acts through its irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme catalyzes the degradation of gamma-aminobutyric acid, thus reducing its availability in the synaptic cleft. By inhibiting this enzyme, vigabatrin increases gamma-aminobutyric acid levels, enhancing inhibitory neurotransmission in the central nervous system.
The chemical reaction can be summarized as follows:
The mechanism of action of vigabatrin hydrochloride involves several key steps:
This mechanism underlies its efficacy in controlling seizures and other neurological disorders.
Vigabatrin hydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
Vigabatrin hydrochloride is primarily used in clinical settings for:
Research continues into its potential applications beyond epilepsy, including studies on other neurological disorders where modulation of gamma-aminobutyric acid levels may be beneficial .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: